molecular formula C16H14ClNO2S B2520279 N-(1-(benzofuran-2-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 2034210-26-7

N-(1-(benzofuran-2-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide

Cat. No. B2520279
CAS RN: 2034210-26-7
M. Wt: 319.8
InChI Key: QPTQCCYCRHSTRF-UHFFFAOYSA-N
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Description

The compound "N-(1-(benzofuran-2-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds known as thiourea derivatives. These compounds have been the subject of research due to their potential applications in various fields, including medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds and their metal complexes, which can provide insights into the chemical behavior and properties of similar thiourea derivatives.

Synthesis Analysis

The synthesis of related thiourea derivatives involves the formation of ligands that can coordinate with transition metals to form complexes. In the first paper, a ligand with a similar structure, 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, was synthesized and then used to form complexes with Co(II), Ni(II), and Cu(II) . The second paper also describes the synthesis of a related ligand, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, and its corresponding metal complexes . These syntheses were characterized using techniques such as elemental analysis, FT-IR, 1H NMR, and HR-MS, and the ligands were further characterized by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structures of the ligands and their complexes were determined using single-crystal X-ray diffraction, which revealed that they crystallize in the monoclinic system with specific space groups and unit cell parameters . The ligands coordinate with the metal ions as bidentate, forming neutral complexes of the [ML2] type. Additionally, DFT computations were performed to optimize the structures of the ML2 complex and calculate the molecular orbitals of the ligand .

Chemical Reactions Analysis

The chemical reactivity of the complexes can be inferred from their electrochemical behavior and thermal decomposition. Cyclic voltammetry was used to study the electrochemical properties of the complexes in the first paper . Thermogravimetric analysis provided insights into the thermal stability and decomposition patterns of the complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the thiourea derivatives and their complexes include their crystalline structure, thermal stability, and electrochemical behavior. The antioxidant activities of the complexes were evaluated using DPPH and ABTS assays, indicating their potential as free radical scavengers . Furthermore, the anticancer activity of the complexes was assessed using the MTT assay in MCF-7 breast cancer cells, suggesting their potential application in cancer therapy .

Scientific Research Applications

Benzofuran Compounds in Scientific Research

Benzofuran Derivatives' Bioactivity and Synthesis
Benzofuran compounds are recognized for their extensive biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Their potential as natural drug lead compounds has garnered significant attention from the chemical and pharmaceutical research communities. Novel benzofuran compounds have shown promise in therapeutic drug applications for diseases like hepatitis C, showcasing innovative methods for constructing benzofuran rings with high yield and fewer side reactions (Yu-hang Miao et al., 2019).

Benzofuran and Antimicrobial Applications
The benzofuran scaffold has emerged as a pharmacophore for designing antimicrobial agents. Its unique structural features and broad biological activities make it a privileged structure in drug discovery. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases like cancer or psoriasis, illustrating the versatility of benzofuran compounds in biomedical applications. This scaffolding is particularly effective against various clinically approved targets for antimicrobial therapy (Asha Hiremathad et al., 2015).

Thiophene Compounds in Scientific Research

Thiophene Analogs and Carcinogenic Evaluation
Thiophene analogs of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. While these compounds exhibit activity profiles consistent with their chemistry, suggesting possible carcinogenicity, their behavior raises questions about their capability to cause tumors in vivo. This exploration into thiophene derivatives highlights the complex relationship between structure and biological activity, underscoring the need for comprehensive evaluations in drug development (J. Ashby et al., 1978).

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling benzofuran compounds. They are intended for research use only and are not designed for human or veterinary use.

Future Directions

Benzofuran compounds have potential applications in many aspects, including the development of novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents . Future research will likely focus on exploring these potential applications and developing new synthesis methods .

Biochemical Analysis

Biochemical Properties

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The benzofuran moiety is known to interact with monoamine transporters, such as dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT), exhibiting substrate-type releaser properties . These interactions suggest that the compound may influence neurotransmitter levels and signaling pathways. Additionally, the chlorothiophene carboxamide group may interact with specific enzymes, potentially inhibiting or activating their functions.

Cellular Effects

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving monoamine neurotransmitters. The compound’s interaction with DAT, NET, and SERT can lead to altered levels of dopamine, norepinephrine, and serotonin in cells, impacting cellular metabolism and gene expression . These changes can affect cell function, including processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide involves its binding interactions with biomolecules. The compound acts as a substrate-type releaser at monoamine transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This action is similar to that of other psychoactive compounds, which can result in increased neurotransmitter levels in the synaptic cleft. Additionally, the compound may interact with specific receptors, such as serotonin and dopamine receptors, modulating their activity and influencing downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that similar compounds can exhibit sustained effects on neurotransmitter levels and cellular function over extended periods . Long-term exposure to the compound may lead to adaptive changes in cellular processes, such as receptor desensitization or changes in gene expression.

Dosage Effects in Animal Models

The effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound may produce mild stimulant-like effects, while higher doses can lead to more pronounced behavioral activation and potential adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit significant changes in neurotransmitter levels and behavior. Toxic effects at high doses may include neurotoxicity and alterations in cardiovascular function.

Metabolic Pathways

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels. The compound’s influence on monoamine transporters also suggests its involvement in neurotransmitter metabolism.

Transport and Distribution

The transport and distribution of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound’s interaction with monoamine transporters facilitates its uptake into cells, where it can accumulate and exert its effects . Additionally, binding proteins may influence the compound’s localization and distribution within specific cellular compartments.

Subcellular Localization

The subcellular localization of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within synaptic vesicles, for example, can enhance its ability to modulate neurotransmitter release and signaling.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S/c1-10(18-16(19)14-6-7-15(17)21-14)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTQCCYCRHSTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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